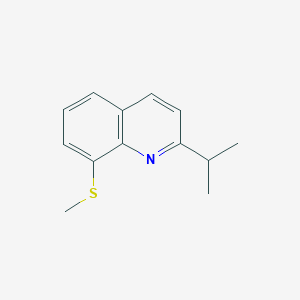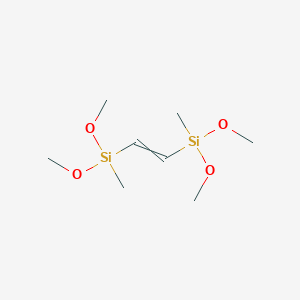
3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene: is a chemical compound with the molecular formula C8H22O4Si2 . It is a member of the organosilicon compounds, which are known for their unique properties and applications in various fields, including materials science, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene typically involves the reaction of dimethoxymethylsilane with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purification and analysis .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it to simpler silane compounds.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted organosilicon compounds .
Scientific Research Applications
Chemistry: In chemistry, 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene is used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: Its unique properties make it suitable for use in drug delivery systems and as a component of medical devices .
Industry: In the industrial sector, this compound is used in the production of specialty polymers, coatings, and adhesives. Its ability to form stable bonds with other materials makes it valuable in the manufacturing of high-performance materials .
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, leading to the formation of complex structures. These interactions are mediated by the silicon atoms in the compound, which can form strong covalent bonds with other elements .
Comparison with Similar Compounds
- Dimethyltetramethoxydisilethylene
- Ethylenebis(dimethoxymethylsilane)
- 1,2-Bis(methyldimethoxysilyl)ethane
- 2,2,5,5-Tetramethoxy-2,5-disilahexane
Comparison: Compared to these similar compounds, 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
53998-34-8 |
|---|---|
Molecular Formula |
C8H20O4Si2 |
Molecular Weight |
236.41 g/mol |
IUPAC Name |
2-[dimethoxy(methyl)silyl]ethenyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C8H20O4Si2/c1-9-13(5,10-2)7-8-14(6,11-3)12-4/h7-8H,1-6H3 |
InChI Key |
UUCFEDLEOMKQRB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C=C[Si](C)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


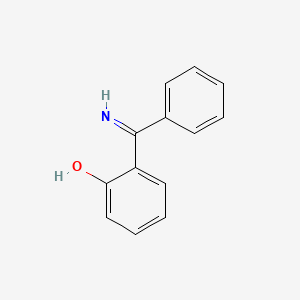
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)
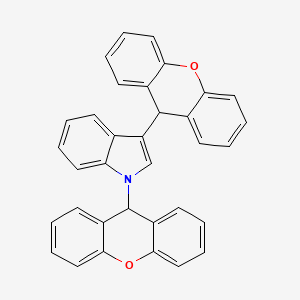

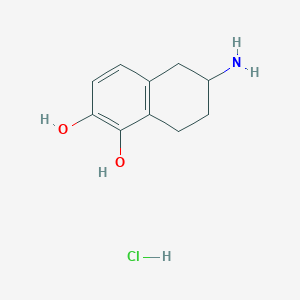
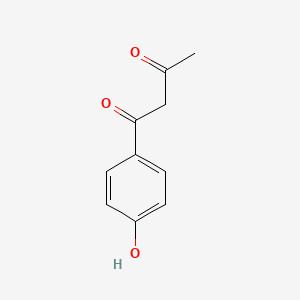
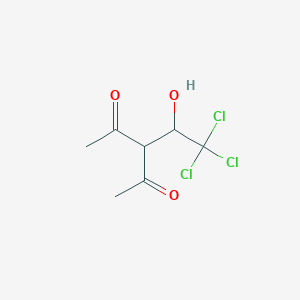

![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)
![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)
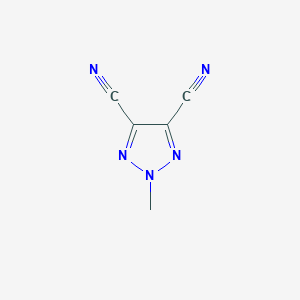
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester](/img/structure/B14641486.png)
